

# Technical Guide: Structure Elucidation of 5-Chloropyrimidine-4-carbonitrile

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## Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile

CAS No.: 114969-65-2

Cat. No.: B040537

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## Executive Summary & Compound Profile

Target Analyte: **5-Chloropyrimidine-4-carbonitrile** Molecular Formula:

Exact Mass: 138.99 g/mol (for

) Core Scaffold: Pyrimidine (1,3-diazine) with 4,5-disubstitution.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This compound serves as a critical electrophilic intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its high nitrogen content and electron-deficient ring system create unique spectroscopic signatures that require careful differentiation from regioisomers (e.g., 2-cyano or 5-cyano derivatives).

## Theoretical Structural Framework

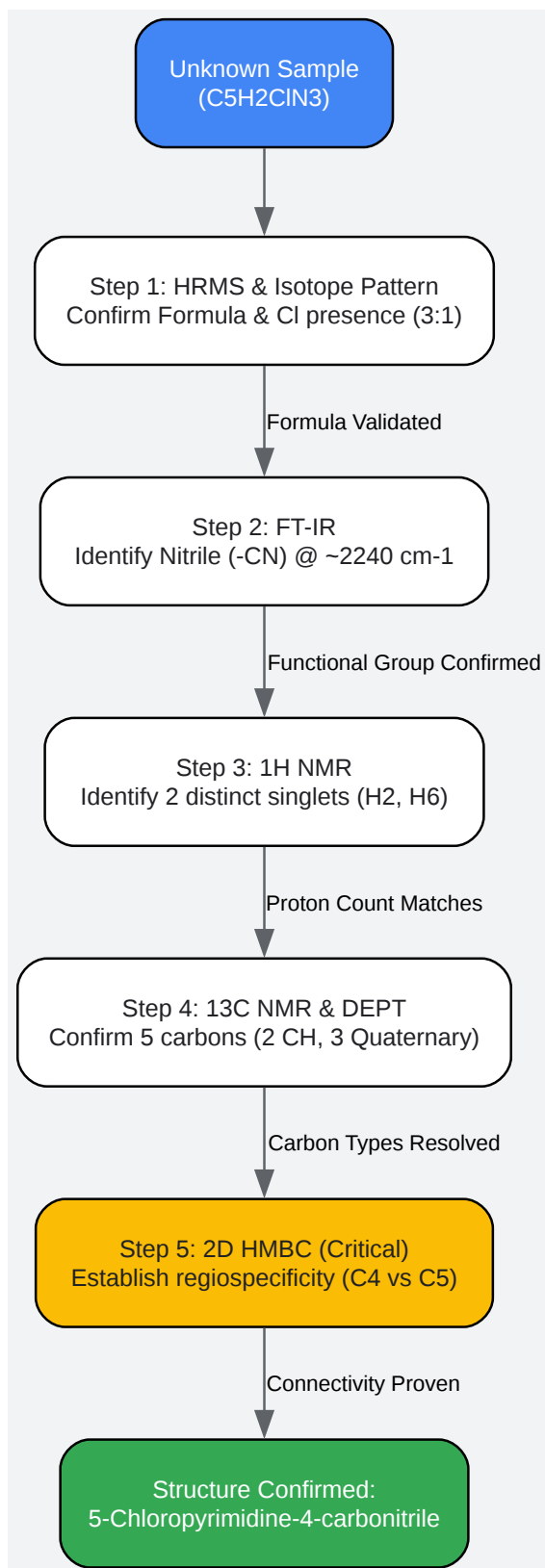
The structure consists of a planar pyrimidine ring substituted at the C5 position with a chlorine atom and at the C4 position with a nitrile (cyano) group.

- C2-H: Located between two electronegative nitrogen atoms (N1, N3), resulting in extreme deshielding.

- C6-H: Adjacent to N1 and the C5-Cl moiety.

## Elucidation Workflow (Logic Diagram)

The following decision tree illustrates the step-by-step logic required to confirm the structure and rule out isomers.



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Caption: Logical workflow for structural confirmation, prioritizing non-destructive techniques before advanced 2D NMR.

## Experimental Protocols & Data Analysis

### Phase 1: Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogenation pattern.

- Protocol: Electrospray Ionization (ESI) in Positive Mode (+).
- Expected Data:
  - Molecular Ion ( ): 140.00 Da ( ) and 142.00 Da ( ).
  - Isotope Pattern: A distinct 3:1 intensity ratio between the and peaks is diagnostic for a single chlorine atom.
  - Fragmentation: Look for loss of HCN (27 Da) or Cl radical (35 Da) in MS/MS, characteristic of pyrimidines.

### Phase 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrile group and aromaticity.

- Protocol: ATR (Attenuated Total Reflectance) on neat solid.
- Key Diagnostic Bands:

Functional Group	Wavenumber ( )	Intensity	Assignment
Nitrile ( )	2230 – 2250	Medium/Sharp	C4-CN stretching (conjugated)
Aromatic C=C/C=N	1550 – 1600	Strong	Pyrimidine ring breathing
C-H Stretch	3050 – 3100	Weak	Aromatic protons (C2-H, C6-H)
C-Cl Stretch	700 – 750	Strong	C5-Cl bond

## Phase 3: Nuclear Magnetic Resonance (NMR)

Objective: The definitive mapping of the atomic skeleton.

### A.

#### NMR (Proton)[5][6][7]

- Solvent: DMSO-

or CDCl

.

- Prediction & Logic:

- H2 (

ppm): This proton is flanked by two nitrogen atoms (N1 and N3). The combined inductive effect makes this the most deshielded proton in the molecule. It will appear as a singlet (s).

- H6 (

ppm): This proton is adjacent to N1 and the C5-Cl group. It is deshielded but slightly less so than H2. It will appear as a singlet (s).

- Note: Small long-range coupling ( Hz) may be observed in high-resolution fields (>500 MHz).

## B.

### NMR (Carbon)

- Carbon Count: 5 distinct signals.<sup>[1][3]</sup>
- Assignments:
  - C2 ( ppm): CH, between two nitrogens.
  - C6 ( ppm): CH, adjacent to N.
  - C4 ( ppm): Quaternary, attached to CN.
  - C5 ( ppm): Quaternary, attached to Cl. (Upfield due to heavy atom effect relative to N-adjacent carbons, but deshielded by Cl).
  - CN ( ppm): Nitrile carbon.

## Advanced Elucidation: 2D NMR Connectivity

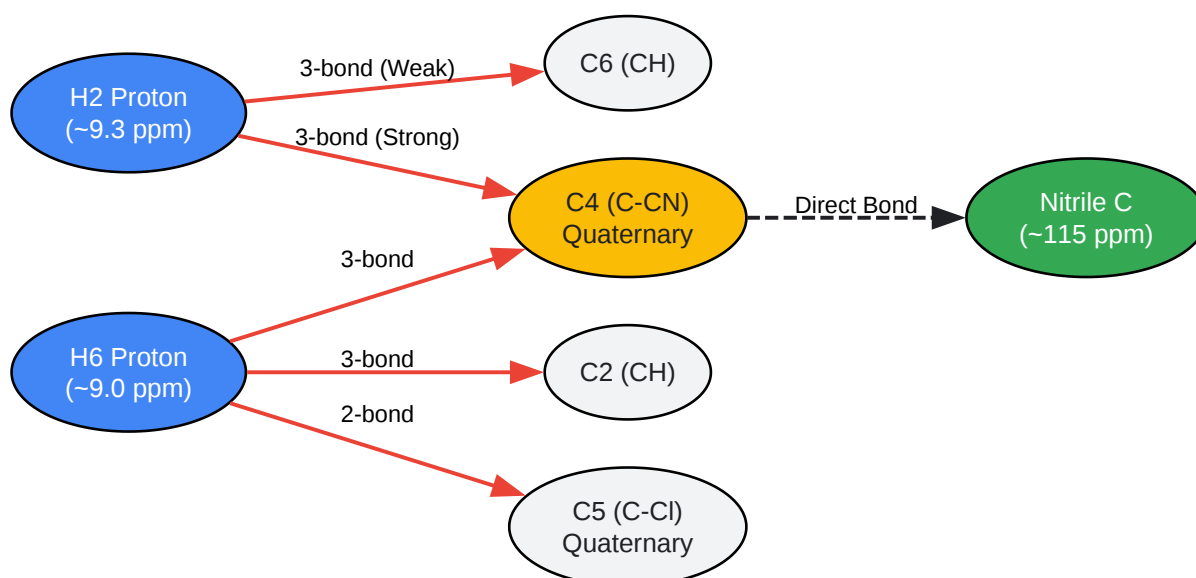
To definitively prove the 4-cyano, 5-chloro substitution pattern versus the 2-cyano or 5-cyano isomers, Heteronuclear Multiple Bond Correlation (HMBC) is required.

## HMBC Correlation Logic

HMBC shows correlations over 2-3 bonds (

- ).
- H2 (Proton at C2):
    - Will show a strong correlation to C4 and C6.
    - Crucial: If H2 correlates to the quaternary carbon bearing the nitrile (C4), the nitrogens must flank C2.
  - H6 (Proton at C6):
    - Will show a strong correlation to C2 and C4.
    - Will show a correlation to C5 (bearing Cl).

## Signaling Pathway of Elucidation (HMBC)



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Caption: HMBC correlations confirming the position of the Nitrile group relative to H2 and H6.

## Quality Control & Purity Assessment

In drug development, ensuring the regio-purity of this intermediate is vital.

- Regioisomer Impurity: 5-Chloropyrimidine-2-carbonitrile.[8][9]
  - Detection: Check for a singlet H4/H6 signal (if symmetric) or distinct shift patterns in NMR. The 2-cyano isomer renders H4 and H6 chemically equivalent if the molecule is symmetric (e.g. 2-cyano-5-chloro), appearing as a single peak integrating to 2H. The target (4-cyano) has two distinct peaks (1H each).[5][7]
- Hydrolysis Impurity: 5-Chloropyrimidine-4-carboxylic acid.
  - Detection: Loss of CN stretch in IR; appearance of broad OH stretch ( ) and Carbonyl stretch ( ).

## References

- PubChem.**5-Chloropyrimidine-4-carbonitrile** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Kalogirou, A. S., et al. (2020).[5] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Arkivoc. Available at: [\[Link\]](#) (Context for chloropyrimidine synthesis and spectral data).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

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## Sources

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